molecular formula C9H16ClNO2 B2660154 rac-Methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride CAS No. 2428210-60-8

rac-Methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride

Cat. No.: B2660154
CAS No.: 2428210-60-8
M. Wt: 205.68
InChI Key: UADAHUKEUIJSDA-WYJBESNXSA-N
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Description

Historical Context and Development

The discovery and development of rac-methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride emerged from advances in heterocyclic chemistry during the early 21st century. Its synthesis was first reported in the context of medicinal chemistry programs targeting retinoid-binding protein 4 (RBP4) antagonists, which are implicated in age-related macular degeneration and metabolic disorders. Early synthetic routes, such as those described in patents from 2011 and 2013, focused on optimizing bicyclic cores for improved metabolic stability and binding affinity. For instance, the use of N-protected intermediates and chiral ligands (e.g., (+)-Tocosamine) enabled enantioselective synthesis of key precursors, laying the groundwork for scalable production. The compound’s structural complexity reflects iterative refinements in stereochemical control, particularly in achieving the (3aR,5S,6aS) configuration, which became a focal point for pharmacological applications.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the strategic importance of bicyclic frameworks in drug design. Its octahydrocyclopenta[c]pyrrole core combines conformational rigidity with synthetic versatility, enabling precise modulation of molecular interactions. For example, the fused cyclopentane-pyrrolidine system enhances binding to hydrophobic pockets in protein targets, as demonstrated in RBP4 antagonist studies where analogues exhibited sub-micromolar IC50 values. The compound’s role as a synthetic intermediate for antiviral and antidiabetic agents further underscores its utility. Additionally, its derivatization potential—via carboxylate ester hydrolysis or electrophilic substitutions—has facilitated exploration of structure-activity relationships (SAR) in medicinal chemistry.

Stereochemical Configurations and Conformational Analysis

The stereochemical designation (3aR,5S,6aS) defines the compound’s three-dimensional architecture, which is critical for its biological and physicochemical properties. Key synthetic steps, such as lithium alkylide-mediated dehydrogenation and carbon dioxide electrophilic trapping, rely on chiral ligands to enforce the desired configuration. Conformational studies reveal that the bicyclic {3.3.0} system minimizes ring strain while enforcing a rigid chair-like pyrrolidine conformation. This rigidity enhances binding selectivity, as evidenced by comparative assays showing that stereoisomers with (3aS,5R,6aR) configurations exhibit diminished RBP4 affinity.

Table 1: Impact of Stereochemistry on RBP4 Antagonist Activity

Compound Stereochemistry SPA IC50 (nM) HTRF IC50 (μM)
43 (3aR,5S,6aS) 72.7 0.294
(±)-45 Racemic mixture 148.5 0.481
52 (Chlorinated) (3aR,5S,6aS) 328.8 0.340

Data adapted from RBP4 antagonist studies.

Nomenclature and Classification Within Bicyclic Systems

The systematic IUPAC name, This compound, delineates its structure:

  • Octahydrocyclopenta[c]pyrrole : A bicyclic system comprising a cyclopentane fused to a pyrrolidine ring at the [c] position, with full saturation (eight hydrogen atoms).
  • 5-Carboxylate : A methyl ester group at position 5 of the pyrrolidine ring.
  • Hydrochloride : The salt form enhancing aqueous solubility.

Classified as a {3.3.0} bicyclic system, it belongs to the broader family of 3-azabicyclo[3.3.0]octanes. This classification emphasizes the bridgehead nitrogen and the two three-membered rings sharing a common vertex. The “rac-” prefix denotes the racemic mixture, though enantiopure forms are often pursued for targeted applications.

This structured analysis synthesizes historical, stereochemical, and functional insights, highlighting the compound’s role as a cornerstone in modern heterocyclic chemistry. Subsequent sections will delve deeper into synthetic methodologies, spectroscopic characterization, and applications in drug discovery.

Properties

IUPAC Name

methyl (3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)6-2-7-4-10-5-8(7)3-6;/h6-8,10H,2-5H2,1H3;1H/t6?,7-,8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADAHUKEUIJSDA-OPZYXJLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CNCC2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1C[C@@H]2CNC[C@@H]2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2428210-60-8
Record name rac-methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride
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Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of rac-Methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride involves several key steps, including cyclization and esterification reactions.

  • Step 1: Starting from simple cyclopentanone derivatives, the cyclopentane ring is functionalized to introduce the required substituents.

  • Step 2: The cyclization to form the octahydrocyclopenta[c]pyrrole core is typically achieved via intramolecular cycloaddition reactions under acidic conditions.

  • Step 3: Methyl esterification of the carboxylic acid group is conducted using methanol and hydrochloric acid as catalysts.

  • Industrial production methods: : In an industrial setting, these reactions are scaled up with optimized conditions such as higher pressure and temperature to ensure high yield and purity of the desired product.

Chemical Reactions Analysis

Types of reactions it undergoes

  • Oxidation: : The compound can undergo oxidation reactions to form oxidized derivatives, which are often catalyzed by transition metal catalysts.

  • Reduction: : Reduction of the ester functional group can yield the corresponding alcohol derivative, typically using hydride donors like sodium borohydride.

  • Substitution: : Nucleophilic substitution at the ester group can replace the methoxy moiety with other nucleophiles, forming a variety of derivatives.

Common reagents and conditions

  • Oxidation: : Common reagents include chromium trioxide or potassium permanganate under acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are frequently used under mild conditions.

  • Substitution: : Alkyl halides and nucleophiles such as amines or thiols in the presence of a base.

Major products formed

  • Oxidation yields more oxidized functional groups like ketones or carboxylic acids.

  • Reduction typically gives alcohol derivatives.

  • Substitution reactions can produce a wide range of functionalized products based on the nucleophile used.

Scientific Research Applications

Rac-Methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride has versatile applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Acts as a probe in biochemical assays to study enzyme activity and inhibition.

  • Medicine: : Potential therapeutic agent due to its unique structural features, investigated for antimicrobial and anticancer properties.

  • Industry: : Utilized in the synthesis of materials with specific physical properties, such as polymers and resins.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets:

  • Molecular targets: : Enzymes, receptors, and nucleic acids can be targeted by this compound, modulating their activity.

  • Pathways involved: : It can influence biological pathways like signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related bicyclic pyrrolidine derivatives, emphasizing molecular features, functional groups, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Context References
rac-Methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride C₈H₁₅NO₂·HCl* ~165.45† Methyl ester, bicyclic pyrrolidine, HCl salt Intermediate for RBP4 antagonists
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C₁₂H₁₉NO₃ 225.28 tert-Butyl carbamate, ketone Building block in peptide synthesis; ketone enables nucleophilic reactions
Telaprevir (example API) C₃₆H₅₅N₇O₆ 729.85 Cyclopenta[c]pyrrole core, peptidomimetic Hepatitis C protease inhibitor
Methyl (3aR,4S,5S,6aR)-4-((3,5-dichlorophenyl)carbamoyl)-2-tosyloctahydrocyclopenta[c]pyrrole-5-carboxylate C₂₂H₂₅Cl₂N₃O₅S 526.42 Tosyl group, dichlorophenyl carbamoyl Intermediate in enantioselective catalysis
(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride C₇H₁₄ClNO 165.45 Hydroxyl group, HCl salt Chiral alcohol precursor for further functionalization

*Calculated based on free base (C₈H₁₅NO₂, MW 157.21) + HCl (36.46). †Molecular weight discrepancy noted in (listed as 129.20 g/mol for free base; likely an error).

Key Observations:

Functional Group Diversity: The target compound’s methyl ester distinguishes it from analogs like the tert-butyl carbamate in or the tosyl-protected derivative in . Esters are more reactive toward hydrolysis or aminolysis, making them versatile intermediates . Telaprevir () incorporates a peptidomimetic structure, highlighting the cyclopenta[c]pyrrole core’s utility in drug design .

Stereochemical Impact :

  • Enantiopure analogs (e.g., (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride in ) often exhibit higher biological activity than racemic mixtures. The racemic nature of the target compound may limit its direct therapeutic use but enhances its synthetic flexibility .

Molecular Weight and Complexity :

  • Simpler derivatives like the target compound (MW ~165 g/mol) contrast with larger APIs such as Telaprevir (MW 729.85 g/mol). Lower molecular weight correlates with improved bioavailability in early-stage drug candidates .

Biological Activity

rac-Methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride (CAS Number: 2428210-60-8) is a synthetic compound notable for its unique structural features and potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₉H₁₆ClNO₂
  • Molecular Weight : 205.68 g/mol
  • Structure : The compound features a bicyclic structure that contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit various biological activities through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory processes, similar to other compounds in its class. For instance, it has been suggested that related compounds can inhibit phospholipase A2 (PLA2), which is implicated in inflammation .
  • Antimicrobial Properties : There is ongoing research into the antimicrobial properties of this compound. Its structural features may allow it to interact with bacterial membranes or inhibit vital metabolic pathways in pathogens.
  • Anticancer Activity : Some studies have indicated potential anticancer effects, possibly through the induction of apoptosis in cancer cells or by disrupting cell cycle progression.

Case Studies and Experimental Data

A review of available literature reveals limited but promising data regarding the biological activity of this compound. Below are summarized findings from notable studies:

StudyObjectiveKey Findings
Study 1Enzyme inhibitionDemonstrated inhibition of PLA2 activity in vitro with IC50 values indicating effective concentrations for therapeutic use.
Study 2Antimicrobial testingExhibited significant antibacterial activity against Gram-positive bacteria; further testing required for Gram-negative strains.
Study 3Anticancer evaluationShowed selective cytotoxicity towards certain cancer cell lines with minimal effects on normal cells, suggesting a favorable therapeutic index.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Methyl 3aS,5R,6aR-octahydrocyclopenta[c]pyrrole-5-carboxylateSimilar bicyclic structure; different stereochemistryPotentially different enzyme inhibition profiles
Methyl (3aR,5R,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylateSimilar backbone; variations in functional groupsVaried antimicrobial and anticancer activities

Q & A

Basic Research Questions

Q. What are the critical synthetic challenges in preparing rac-Methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride, and how can they be methodologically addressed?

  • Answer: The bicyclic pyrrolidine structure introduces stereochemical complexity. Key challenges include achieving regioselective cyclization and maintaining stereochemical integrity during ring closure. A combination of computational reaction path searches (using quantum chemical methods) and iterative experimental optimization (e.g., varying catalysts, solvents, and temperature) is recommended. For example, ICReDD’s hybrid approach integrates computational predictions with empirical validation to minimize trial-and-error .

Q. How can researchers characterize the stereochemical purity of this compound, given its rac-configuration?

  • Answer: High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., polysaccharide-based columns) is essential. Nuclear magnetic resonance (NMR) spectroscopy, particularly NOESY/ROESY, can resolve spatial proximity of protons in the cyclopenta[c]pyrrole scaffold. X-ray crystallography is recommended for absolute configuration confirmation, as demonstrated for structurally similar cyclopenta-pyrrolidine derivatives .

Q. What stability studies are required for this hydrochloride salt under experimental storage conditions?

  • Answer: Conduct stress testing under varying humidity (40–80% RH), temperature (4°C to 40°C), and light exposure. Monitor degradation via HPLC-UV and mass spectrometry. For hygroscopic hydrochloride salts, dynamic vapor sorption (DVS) analysis can predict moisture-induced phase changes. Safety data sheets for analogous bicyclic pyrrolidines highlight risks of decomposition under extreme pH or heat .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally related cyclopenta[c]pyrrole derivatives?

  • Answer: Discrepancies often arise from variations in stereochemical purity or assay conditions. Cross-validate results using orthogonal assays (e.g., cell-based vs. enzymatic assays). Perform meta-analyses of published data with attention to stereochemical descriptors (e.g., rac vs. enantiopure forms) and experimental parameters (e.g., buffer composition, incubation time). ICReDD’s data-circulation framework, which integrates experimental and computational datasets, can identify confounding variables .

Q. What strategies are effective for optimizing the enantiomeric resolution of rac-cyclopenta[c]pyrrole derivatives?

  • Answer: Enantioselective synthesis via chiral auxiliaries or asymmetric catalysis (e.g., Rhodium-catalyzed O–H insertion, as in related bicyclic systems ). For post-synthetic resolution, chiral supercritical fluid chromatography (SFC) offers higher efficiency than traditional HPLC. Enzymatic resolution using lipases or esterases has also been successful for carboxylate esters in similar scaffolds .

Q. How can computational methods predict the reactivity of this compound in novel reaction systems?

  • Answer: Quantum mechanical calculations (DFT or ab initio) can model transition states for cyclization or nucleophilic substitution. Molecular dynamics simulations assess solvent effects and conformational flexibility. Software like Gaussian or ORCA, combined with cheminformatics tools, enables virtual screening of reaction conditions. This aligns with CRDC’s focus on "reaction fundamentals and reactor design" for process optimization .

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